molecular formula C16H13ClN2O2S2 B2931074 2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034598-22-4

2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No. B2931074
CAS RN: 2034598-22-4
M. Wt: 364.86
InChI Key: MNDGRLKXYCLKJL-UHFFFAOYSA-N
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Description

“2-chloro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, which is a common functional group in many organic compounds with potential biological activity . The compound also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom, and a pyridine ring, which is a six-membered aromatic ring with a nitrogen atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Compounds containing benzenesulfonamide, thiophene, and pyridine moieties can participate in a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various coupling reactions .

Scientific Research Applications

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its physical and chemical properties. It could also be interesting to study its interactions with various biological targets .

properties

IUPAC Name

2-chloro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-18-14(10-12)15-5-3-9-22-15/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDGRLKXYCLKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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